Glycine ethyl ester hydrochloride

Catalog No.
S714449
CAS No.
623-33-6
M.F
C4H10ClNO2
M. Wt
139.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine ethyl ester hydrochloride

CAS Number

623-33-6

Product Name

Glycine ethyl ester hydrochloride

IUPAC Name

ethyl 2-aminoacetate;hydrochloride

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H

InChI Key

BXRLWGXPSRYJDZ-VKHMYHEASA-N

SMILES

CCOC(=O)CN.Cl

Synonyms

3-Cyano-L-alanine;beta-Cyano-L-alanine;L-Alanine,3-cyano-;6232-19-5;(2S)-2-amino-3-cyanopropanoicacid;L-beta-Cyanoalanine;3-Cyanoalanine;BXRLWGXPSRYJDZ-VKHMYHEASA-N;L-3-Cyanoalanine;AmbotzHAA5740;.beta.-Cyano-L-alanine;AC1L97YB;C9650_SIGMA;SCHEMBL149790;GTPL8859;CHEBI:16934;CTK2F3577;L-2-Amino-3-cyanopropanoicacid;MolPort-003-940-876;ZINC901380;KM0597;AKOS006275063;AM003035;AI3-51827;V6942

Canonical SMILES

C(C#N)C(C(=O)[O-])[NH3+]

Isomeric SMILES

C(C#N)[C@@H](C(=O)[O-])[NH3+]

Synthesis of Pharmaceutical Intermediates:

Glycine ethyl ester hydrochloride (GEEHCl) serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One prominent application is its role in the production of chrysanthemic acid and its derivatives []. Chrysanthemic acid forms the backbone of several synthetic pyrethroids, which are widely used as insecticides due to their potent insecticidal activity []. Additionally, GEEHCl can be employed in the synthesis of 4-imidazoleacetic acid, a precursor for various medicinally relevant molecules [].

Studies on Neurotransmission:

Research has explored the potential of GEEHCl and its derivatives in modulating neurotransmission. Studies suggest that GEEHCl may exhibit neuroprotective and anticonvulsant properties. For instance, research indicates that GEEHCl can protect neurons against glutamate-induced excitotoxicity, a process implicated in neurodegenerative diseases []. Furthermore, studies in animal models have reported the anticonvulsant effects of GEEHCl derivatives, suggesting their potential application in treating epilepsy []. However, it is crucial to note that these findings primarily stem from preclinical studies, and further research is necessary to evaluate the safety and efficacy of GEEHCl and its derivatives in humans.

Research in Organic Chemistry:

GEEHCl finds application in various areas of organic chemistry research due to its reactive functional groups. Its ester and amine moieties can participate in diverse chemical reactions, allowing researchers to synthesize complex organic molecules. For example, GEEHCl can be employed in the synthesis of peptides, which are essential building blocks of proteins []. Additionally, its reactivity enables its use in the preparation of various heterocyclic compounds, which possess diverse applications in medicinal chemistry and materials science [].

Glycine ethyl ester hydrochloride is a chemical compound with the molecular formula C4H9NO2HClC_4H_9NO_2\cdot HCl and a molecular weight of approximately 139.58 g/mol. It appears as a white to almost white crystalline powder and is highly soluble in water, with solubility exceeding 1000 g/L at 20 °C. The compound is hygroscopic, meaning it can absorb moisture from the air, and it has a melting point ranging from 145 to 146 °C . Glycine ethyl ester hydrochloride is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals.

. The primary reaction can be summarized as follows:

Glycine+Triethyl orthoformate+Hydrochloric acidGlycine ethyl ester hydrochloride+Ethyl formate+Ethanol\text{Glycine}+\text{Triethyl orthoformate}+\text{Hydrochloric acid}\rightarrow \text{Glycine ethyl ester hydrochloride}+\text{Ethyl formate}+\text{Ethanol}

In this reaction, glycine reacts with triethyl orthoformate in the presence of hydrochloric acid to produce glycine ethyl ester hydrochloride along with by-products such as ethyl formate and ethanol .

Glycine ethyl ester hydrochloride exhibits various biological activities. It is known to act as an intermediate in the synthesis of anti-inflammatory drugs and other pharmaceutical compounds. Additionally, it has been utilized in biochemical studies for specific derivatization of amino acids in proteins, particularly glutamate and aspartate, which are crucial for neurotransmission . The compound may also possess parakeratosis-inhibiting properties and has been explored for its potential applications in dermatological formulations .

The production of glycine ethyl ester hydrochloride can be achieved through a straightforward method that includes the following steps:

  • Batching: Combine glycine, triethyl orthoformate, and dehydrated ethanol in specific molar ratios.
  • Hydrochloric Acid Addition: Cool the mixture to -10 °C and slowly introduce dry hydrogen chloride to create a hydrochloric acid-ethanol solution.
  • Reaction: In a separate reactor, add triethyl orthoformate and glycine to the hydrochloric acid-ethanol solution, followed by the addition of a catalyst (e.g., zinc chloride). Stir at room temperature before gradually heating to 75 °C for several hours.
  • Distillation: Recover ethanol and ethyl formate through distillation.
  • Purification: Wash the product with an alcohol-ether mixture, filter, concentrate, recrystallize, and vacuum dry to obtain pure glycine ethyl ester hydrochloride .

Glycine ethyl ester hydrochloride serves several important functions in various fields:

  • Pharmaceutical Synthesis: It is a crucial intermediate for synthesizing chrysanthemic acid derivatives and other pharmaceutical agents.
  • Biochemical Research: Employed in protein studies for carboxyl-foot printing, allowing researchers to modify specific amino acids under physiological conditions.
  • Dermatological

Research indicates that glycine ethyl ester hydrochloride interacts with various biological molecules during its application in biochemical studies. Its role in modifying glutamate and aspartate side chains allows for enhanced specificity in protein labeling techniques. Such interactions are vital for understanding protein function and dynamics within biological systems .

Glycine ethyl ester hydrochloride shares similarities with several other compounds in terms of structure and function. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Glycine methyl esterC4H9NO2C_4H_9NO_2Methyl group instead of ethyl; used similarly but less soluble.
Glycine propyl esterC5H11NO2C_5H_{11}NO_2Propyl group increases hydrophobicity; different pharmacological properties.
Glycinate (sodium salt)C2H4NNaO2C_2H_4NNaO_2Sodium salt form; used primarily in dietary supplements.
Ethyl glycinateC4H9NO2C_4H_9NO_2Similar structure; lacks hydrochloride salt form; different solubility characteristics.

Glycine ethyl ester hydrochloride is unique due to its specific application as an intermediate in pharmaceutical synthesis and its role in biochemical research, differentiating it from other similar compounds that may not possess these functionalities .

Related CAS

459-73-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 55 of 62 companies with hazard statement code(s):;
H318 (94.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

623-33-6

General Manufacturing Information

Glycine, ethyl ester, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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